4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate
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Description
Synthesis Analysis
The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate (a related compound) involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Scientific Research Applications
HDAC Inhibition in Cancer Treatment
Compounds structurally related to 4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate have been investigated for their potential as histone deacetylase inhibitors (HDACIs), which are important in cancer treatment. A study by El-Rayes et al. (2019) highlights the synthesis of compounds based on the modification of similar structures showing promising antiproliferative activity against various cancer cell lines, including HeLa cells.
Hydrogen Bonding and DFT Studies
The hydrogen bonding patterns and density functional theory (DFT) studies of compounds akin to this compound have been a subject of research. Kant et al. (2014) synthesized and characterized similar compounds, exploring their crystal structures and vibrational data through DFT methods.
Catalysis and Chemical Synthesis
The compound's derivatives have been used in catalysis and chemical synthesis processes. For instance, Xu et al. (2010) described the successful synthesis of 2-(Phenylthio)phenols from simple phenols and aromatic halides, employing a catalyst system that includes derivatives of the compound .
Redox Properties and Steric Protection
Studies such as that by Tsuji et al. (1999) have explored the synthesis and redox properties of compounds with a structure related to this compound. These compounds have been used to develop novel redox systems, highlighting their potential in the field of organic electronics.
Cerebral Stimulants and Pharmacology
In pharmacological research, derivatives of this compound have been studied for their potential as cerebral stimulants. For example, Protiva et al. (1990) prepared esters of 2-dimethylaminoethanol with similar compounds and evaluated them for pharmacological applications.
Inhibition of Xanthine Oxidase
Research by Hashimoto et al. (2005) found that compounds structurally similar to this compound can inhibit xanthine oxidase, a key enzyme in purine metabolism, suggesting potential applications in treating diseases like gout.
Properties
IUPAC Name |
[4-[4-(2,2-dimethylpropanoyloxy)phenyl]sulfanylphenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4S/c1-21(2,3)19(23)25-15-7-11-17(12-8-15)27-18-13-9-16(10-14-18)26-20(24)22(4,5)6/h7-14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKTWHQUXVAXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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